molecular formula C8H9ClN2O2S B1674380 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 22503-72-6

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B1674380
CAS RN: 22503-72-6
M. Wt: 232.69 g/mol
InChI Key: VZRNTCHTJRLTMU-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, also known as IDRA 21, is a congener of aniracetam . It is a potent compound that has been shown to abate pharmacologically induced cognitive impairments in patas monkeys . It is a negative allosteric modulator of glutamate-induced DL-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor desensitization .

Scientific Research Applications

Binding to Human Albumin

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, also known as diazoxide, shows significant binding to human albumin. This interaction is primarily through hydrophobic interactions and, to a lesser extent, hydrogen bonding. The presence of a chlorine atom at specific positions on the benzothiadiazine nucleus markedly increases its binding affinity to albumin, with the binding mechanism involving changes in electron distribution upon binding (Sellers & Koch-weser, 1974).

Antihypertensive Effects without Diuretic Activity

Research has identified derivatives of 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide that exhibit sustained antihypertensive effects without the diuretic or hyperglycemic effects commonly associated with other compounds in its class, such as hydrochlorothiazide or diazoxide itself (Shimizu et al., 1977).

Cognitive Enhancement through AMPA Receptor Potentiation

A study focused on the development of 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide derivatives as potent cognitive enhancers via positive allosteric modulation of AMPA receptors. One derivative, in particular, demonstrated a strong in vitro activity on AMPA receptors and a significant cognitive-enhancing effect in vivo, highlighting its potential as a therapeutic agent for cognitive disorders (Francotte et al., 2010).

Mechanism of Antihypertensive Action

Diazoxide's antihypertensive mechanism was further elucidated through in vitro studies, demonstrating its ability to attenuate vascular responses to various vasoconstrictors by competing with barium for a specific receptor site in vascular smooth muscle. This suggests a role in modulating vascular tone and blood pressure regulation (Wohl, Hausler, & Roth, 1967).

Spectroscopy and Structural Analysis

Vibrational spectroscopy studies, supported by density functional theory computations, have been conducted on diazoxide to understand its structural and vibrational properties better. These studies offer valuable insights into the molecular characteristics and interactions of diazoxide, contributing to the understanding of its pharmacological activities (Seshadri, Gunasekaran, & Muthu, 2009).

properties

IUPAC Name

7-chloro-3-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRNTCHTJRLTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC2=C(C=C(C=C2)Cl)S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936887
Record name 7-Chloro-3-methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

CAS RN

22503-72-6, 163936-78-5, 163936-79-6
Record name IDRA 21
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22503-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name IDRA 21
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,2,4-Benzothiadiazine, 7-chloro-3,4-dihydro-3-methyl-, 1,1-dioxide, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,2,4-Benzothiadiazine, 7-chloro-3,4-dihydro-3-methyl-, 1,1-dioxide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163936796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-3-methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
Source European Chemicals Agency (ECHA)
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Record name IDRA-21
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
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7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
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7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
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7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 5
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 6
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Citations

For This Compound
44
Citations
AP Larsen, P Francotte, K Frydenvang… - ACS Chemical …, 2016 - ACS Publications
Positive allosteric modulators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA)-type ionotropic glutamate receptors are promising compounds for treatment of …
Number of citations: 26 pubs.acs.org
G Cannazza, D Braghiroli, M Baraldi… - Journal of pharmaceutical …, 2000 - Elsevier
Analytical high-performance liquid chromatography (HPLC) methods using derivatized cellulose chiral stationary phases (CSPs) were developed for the separation of the enantiomers …
Number of citations: 22 www.sciencedirect.com
G Cannazza, MM Carrozzo, D Braghiroli… - … of Chromatography A, 2008 - Elsevier
A novel stopped-flow multidimensional HPLC (sf-MD-HPLC) procedure has been developed to investigate simultaneously the effect of the pH on the enantiostability and hydrolysis of (±)…
Number of citations: 18 www.sciencedirect.com
G Cannazza, D Braghiroli, A Tait… - Chirality: The …, 2001 - Wiley Online Library
An on‐column HPLC procedure using a chiral stationary phase (CSP) was developed for the determination of rate constants and free energy barriers of enantiomerization of (±)IDRA21. …
Number of citations: 22 onlinelibrary.wiley.com
G Puja - Society for neuroscience Abstracts, 2014 - iris.unimore.it
KA-receptors (KARs) are widely expressed in the central nervous system and play an important role in short and long term plasticity (Andrade-Talavera et al., 2012). Because KARs are …
Number of citations: 0 iris.unimore.it
G Cannazza, MM Carrozzo, D Braghiroli… - … of Chromatography B, 2008 - Elsevier
An on-column stopped-flow multidimensional HPLC (sfMDHPLC) procedure using two chiral stationary phases (CSPs) and one achiral C 18 column was developed for the …
Number of citations: 18 www.sciencedirect.com
G Cannazza, D Braghiroli, P Iuliani, C Parenti - Tetrahedron: Asymmetry, 2006 - Elsevier
The synthesis and enantioseparation of chiral 3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxide derivatives are reported herein. A HPLC stopped-flow procedure was applied to the …
Number of citations: 14 www.sciencedirect.com
UM Battisti, K Jozwiak, G Cannazza… - ACS Medicinal …, 2012 - ACS Publications
The potential therapeutic benefit of compounds able to activate AMPA receptors (AMPAr) has led to the search for new AMPAr positive modulators. On the basis of crystallographic data …
Number of citations: 22 pubs.acs.org
G Cannazza, MM Carrozzo, U Battisti… - … of Chromatography A, 2009 - Elsevier
An on-column stopped-flow bidimensional recycling HPLC procedure was developed to obtain an enantiomeric enrichment starting from a racemic mixture. The method developed was …
Number of citations: 12 www.sciencedirect.com
G Cannazza, U Battisti, MM Carrozzo, L Brasili… - Chirality, 2011 - Wiley Online Library
A stopped‐flow bidimensional recycle HPLC (sf‐BD‐rHPLC) configuration has been used to investigate simultaneously the stereo and chemical stability of labile chiral compounds. The …
Number of citations: 13 onlinelibrary.wiley.com

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